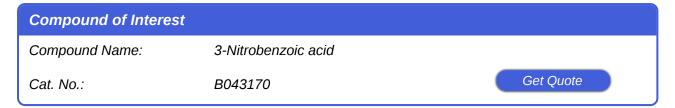


A Comparative Analysis of 3-Nitrobenzoic Acid: Experimental Data vs. Literature Values

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This guide provides a comprehensive comparison of the physicochemical and spectroscopic properties of **3-Nitrobenzoic acid** against established literature values. It is intended for researchers, scientists, and professionals in drug development to facilitate the verification of experimental findings and to provide standardized procedural outlines.

Physicochemical and Spectroscopic Data

The following table summarizes the key quantitative data for **3-Nitrobenzoic acid** as reported in scientific literature. This data serves as a benchmark for experimental validation.



Property	Literature Value	Citations
Molecular Formula	C7H5NO4	[1][2]
Molar Mass	167.12 g/mol	[1][2]
Appearance	Off-white to yellowish-white crystalline solid	[1][3]
Melting Point	139 - 141 °C	[1][3][4]
Boiling Point	>260 °C at 979.8 hPa	[5]
Solubility in Water	0.24 g/100 mL (15 °C), 3 g/L (25 °C)	[1][6]
Acidity (pKa)	3.47 (in water)	[1]
¹H NMR (CDCl₃, ppm)	δ 9.08-8.88 (m, 1H), 8.51 (ddd, 1H), 8.50-8.45 (m, 1H), 7.75 (dd, 1H)	[7]
¹³ C NMR (CDCl₃, ppm)	δ 170.06, 148.39, 135.79, 130.96, 129.92	[7]
IR Spectroscopy (cm ⁻¹)	~3100-3000 (Ar C-H stretch), ~1700 (C=O stretch), ~1550 (asymmetric NO ₂ stretch), ~1350 (symmetric NO ₂ stretch)	[8]
Mass Spectrometry (EI)	Major fragments (m/z): 167 (M+), 150, 121, 92, 76, 65, 51, 39	[2][9][10]

Standardized Experimental Protocols

The following sections detail the methodologies for obtaining the experimental data listed above, allowing for accurate replication and comparison.

Objective: To determine the temperature range over which the solid **3-Nitrobenzoic acid** transitions to a liquid.



Methodology:

- A small, dry sample of 3-Nitrobenzoic acid is finely crushed and packed into a capillary tube to a height of 2-3 mm.
- The capillary tube is placed in a calibrated melting point apparatus.
- The sample is heated at a controlled rate (e.g., 1-2 °C per minute) as it approaches the
 expected melting point of 139 °C.[1][3]
- The temperature at which the first drop of liquid appears is recorded as the onset of melting.
- The temperature at which the entire sample becomes a clear liquid is recorded as the final melting point.
- The result is reported as a temperature range. For a pure substance, this range should be narrow (1-2 °C).

Objective: To identify the functional groups present in **3-Nitrobenzoic acid** by measuring the absorption of infrared radiation.

Methodology:

- A small amount of the solid sample is mixed with dry potassium bromide (KBr) and ground to a fine powder.
- The mixture is pressed into a thin, transparent pellet using a hydraulic press.
- Alternatively, a solid sample can be analyzed using an Attenuated Total Reflectance (ATR)
 accessory.
- The sample is placed in the IR spectrometer.
- A spectrum is recorded, typically in the range of 4000-400 cm⁻¹.
- The resulting spectrum is analyzed for characteristic absorption peaks corresponding to the carboxylic acid (C=O, O-H) and nitro (N-O) functional groups.[8]



Objective: To elucidate the carbon-hydrogen framework of the **3-Nitrobenzoic acid** molecule.

Methodology:

- Approximately 5-10 mg of 3-Nitrobenzoic acid is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
- A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.
- The tube is placed in the NMR spectrometer.
- ¹H and ¹³C NMR spectra are acquired.
- The resulting spectra are processed (Fourier transformation, phasing, and baseline correction).
- Chemical shifts (δ), coupling constants (J), and integration values are analyzed to confirm the structure.

Objective: To determine the molar mass and fragmentation pattern of **3-Nitrobenzoic acid**.

Methodology:

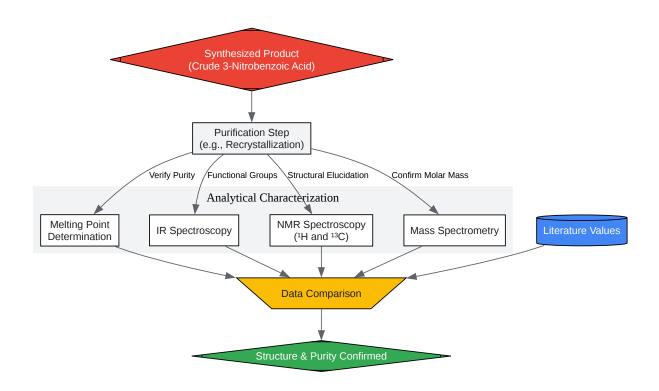
- A dilute solution of the sample is introduced into the mass spectrometer, typically via Gas
 Chromatography (GC-MS) or a direct insertion probe.
- The sample is ionized, commonly using Electron Ionization (EI).
- The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.
- A detector measures the abundance of each ion.
- The resulting mass spectrum shows the molecular ion peak (M+) and various fragment ion peaks, which can be used to confirm the molecular weight and aspects of the structure.[2]
 [10]



Visualization of Synthesis and Characterization Workflow

The following diagrams illustrate the chemical synthesis pathway for **3-Nitrobenzoic acid** and a typical workflow for its subsequent characterization.

Caption: Synthesis of **3-Nitrobenzoic acid** via nitration.



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Caption: Workflow for the characterization of **3-Nitrobenzoic acid**.



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